molecular formula C10H19N2+ B1224943 1-Hexyl-3-methylimidazolium CAS No. 85100-82-9

1-Hexyl-3-methylimidazolium

Cat. No. B1224943
CAS RN: 85100-82-9
M. Wt: 167.27 g/mol
InChI Key: RVEJOWGVUQQIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexyl-3-methylimidazolium is a 1-alkyl-3-methylimidazolium in which the alkyl substituent at C-1 is hexyl.

Scientific Research Applications

Sample Preparation Technique

1-Hexyl-3-methylimidazolium is used in a novel microextraction technique termed Cold-Induced Aggregation Microextraction (CIAME), which is a simple and rapid method for extraction and preconcentration of metal ions from water samples. This technique is safer compared to organic solvent extraction and has been effectively used for the determination of trace amounts of mercury in water samples (Baghdadi & Shemirani, 2008).

Petrochemical Extraction Process

1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) is an effective solvent in petrochemical extraction processes, particularly for the removal of heptane from its azeotropic mixture with ethanol. Its selectivity and solute distribution data indicate its efficiency in such applications (Pereiro et al., 2006).

Catalysis and Electrochemistry

1-Hexyl-3-methylimidazolium hydrogen sulfate has been identified for its beneficial properties in practical applications in catalysis and electrochemistry. Studies on its conformational isomerism and interionic interactions provide insights into its suitability in these fields (Kiefer & Pye, 2010).

Ion-Selective Electrodes

The ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate has been used as a lipophilic ionic additive in the polymeric membrane of solid contact type lead ion-selective electrodes. This application demonstrates its potential in developing sensors with good analytical parameters for detecting Pb(II) ions in water samples (Wardak, 2013).

Electrochemical Properties

Research on 1-hexyl-3-methylimidazolium tetrafluoroborate and related ionic liquids has provided insights into their fundamental properties such as viscosities, thermal stability, and electrochemical behavior. These properties are critical for their use in developing electroanalytical methods for trace determination of compounds in petroleum and its products (Beigi et al., 2013).

Ionic Liquid Stability

Studies on the stability of ionic liquids like 1-hexyl-3-methylimidazolium hexafluorophosphate have raised awareness of their potentially hazardous properties and the need for careful handling, especially in the context of seeking 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2/c1-3-4-5-6-7-12-9-8-11(2)10-12/h8-10H,3-7H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEJOWGVUQQIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048066
Record name 3-Hexyl-1-methylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylimidazolium

CAS RN

85100-82-9
Record name 1-Hexyl-3-methylimidazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85100-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexyl-1-methylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexyl-1-methyl-1H-imidazolium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y87R8T6AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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